5-Methyl-1H-pyrazolo[4,3-D]pyrimidine
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Overview
Description
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide or formic acid, followed by cyclization to form the desired pyrazolopyrimidine structure . The reaction conditions often include heating the mixture to reflux in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole or pyrimidine rings.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, including kinases and phosphodiesterases.
Antimicrobial Activity: Exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Cancer Therapy: Investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory: Shows promise as an anti-inflammatory agent by modulating inflammatory pathways.
Industry
Pharmaceuticals: Used as a building block for the synthesis of various pharmaceutical compounds.
Agrochemicals: Incorporated into agrochemical formulations for pest control.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets
Phosphodiesterases: Inhibits phosphodiesterases, resulting in increased levels of cyclic nucleotides and modulation of cellular responses.
Pathways Involved
Cell Cycle Arrest: Induces cell cycle arrest at specific phases, preventing cell division and proliferation.
Apoptosis Induction: Triggers apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of the methyl group and other substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities and properties.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a methyl group at a different position, leading to variations in reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-6-5(9-4)3-8-10-6/h2-3H,1H3,(H,8,10) |
InChI Key |
VRCPONPOPURDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=NN2 |
Origin of Product |
United States |
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